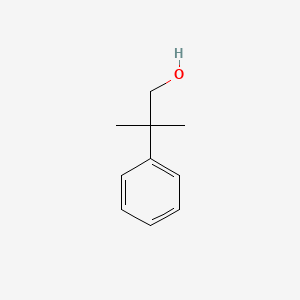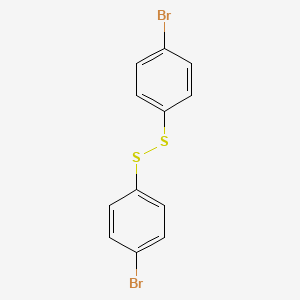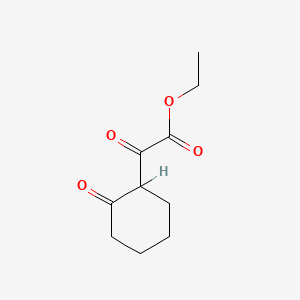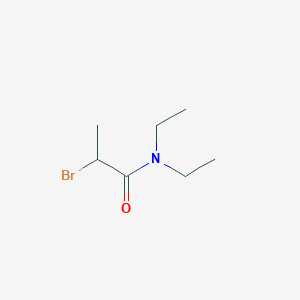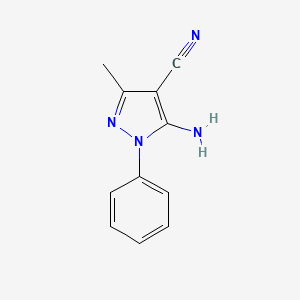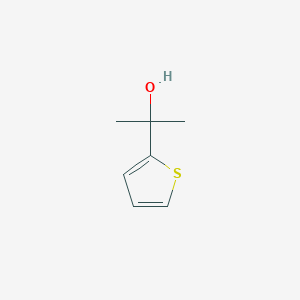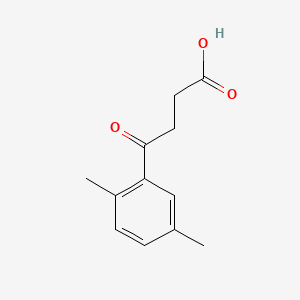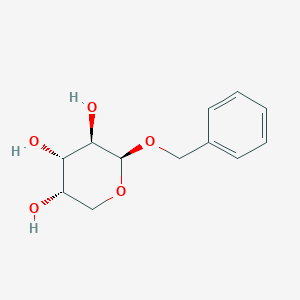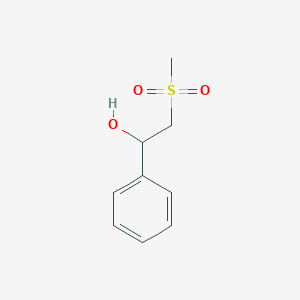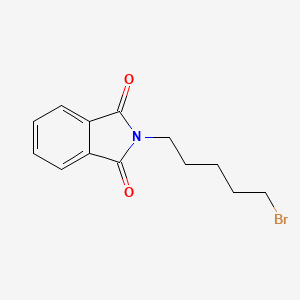
N-(5-Bromopentyl)phthalimide
Descripción general
Descripción
Synthesis Analysis
The synthesis of compounds similar to N-(5-Bromopentyl)phthalimide often involves the reaction of phthalimide with bromoalkyl chains. For instance, N-[2-(4-methoxyphenyltelluro)ethyl]phthalimide was synthesized by reacting ArTe− (generated in situ) with N-(2-bromoethyl)phthalimide, showcasing a method that could potentially be adapted for the synthesis of N-(5-Bromopentyl)phthalimide by altering the chain length (Singh et al., 2000).
Molecular Structure Analysis
The molecular structure of compounds similar to N-(5-Bromopentyl)phthalimide often features interesting configurations due to the presence of the phthalimide group and the attached alkyl chain. For example, the crystal structure of a related compound, N-[3-(p-bromophenyl)-1,2,4-oxadiazol-5-yl]methylphthalimide, revealed that the phthalimide group is nearly planar and makes a significant angle with the bromophenyloxadiazole plane, suggesting that the spatial arrangement of the bromoalkyl chain in N-(5-Bromopentyl)phthalimide could influence its overall molecular geometry (Batista et al., 2000).
Chemical Reactions and Properties
The reactivity of phthalimide derivatives, including those similar to N-(5-Bromopentyl)phthalimide, can be quite diverse. The presence of the bromoalkyl side chain may allow for further functionalization through nucleophilic substitution reactions. The chemical properties of such compounds are significantly influenced by the phthalimide core and the nature of the substituents attached to it.
Physical Properties Analysis
The physical properties of N-(5-Bromopentyl)phthalimide, such as melting point, boiling point, and solubility, would be influenced by the length of the alkyl chain and the presence of the bromine atom. Compounds with similar structures have been shown to exhibit specific solubility patterns and thermal behaviors, which could be extrapolated to N-(5-Bromopentyl)phthalimide (Behniafar & Banihashemi, 2004).
Aplicaciones Científicas De Investigación
-
- Field : Pharmaceutical Industry
- Application : It is used as an intermediate in the production of various pharmaceuticals .
- Method : The specific methods of application or experimental procedures would depend on the particular pharmaceutical being produced. Unfortunately, the exact details are not provided .
- Results : The outcomes would also depend on the specific pharmaceutical product being synthesized .
-
Synthesis of Optically Active Polymers
- Field : Polymer Chemistry
- Application : A phthalimide-based monomer, which could potentially be “N-(5-Bromopentyl)phthalimide”, is used in the synthesis of a novel polymer backbone that induces a helical structure .
- Method : The synthesis involves asymmetric polymerization reactions of a phthalimide-based monomer catalyzed by a planar-chiral cyclopentadienyl–ruthenium complex .
- Results : The result is a novel polymer with a helical structure .
-
Preparation of Amine Nucleosides
- Field : Biochemistry
- Application : It can be used for the preparation of amine nucleosides for coupling into non-anionic, anti-sense oligonucleosides .
- Method & Results : The specific methods of application or experimental procedures and the outcomes would depend on the specific biochemical process being carried out .
-
Synthesis of Biologically Active and Fluorescent Phthalimide Frameworks
- Field : Organic Chemistry
- Application : Phthalimides, including potentially “N-(5-Bromopentyl)phthalimide”, are frequently found in natural products, pharmaceuticals, and organic materials. They can be used in the synthesis of biologically active and fluorescent phthalimide frameworks .
- Method : The synthesis involves various strategies such as the carbonylative cyclization of aromatic amides, the carbonylative cyclization of o-dihaloarenes/o-haloarenes, the cyclization of isocyanate/isocyanide with arenes, and cyclization involving maleimides .
- Results : The result is the creation of biologically active and fluorescent phthalimide frameworks .
Safety And Hazards
“N-(5-Bromopentyl)phthalimide” is harmful if swallowed . It causes skin irritation, may cause an allergic skin reaction, causes serious eye irritation, and may cause respiratory irritation . It is very toxic to aquatic life . Precautionary measures include avoiding release to the environment, wearing protective gloves, and washing with plenty of water if it comes into contact with skin .
Propiedades
IUPAC Name |
2-(5-bromopentyl)isoindole-1,3-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14BrNO2/c14-8-4-1-5-9-15-12(16)10-6-2-3-7-11(10)13(15)17/h2-3,6-7H,1,4-5,8-9H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QKVHAKICMNABGB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(=O)N(C2=O)CCCCCBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14BrNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90241824 | |
| Record name | N-(5-Bromopentyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90241824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
296.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(5-Bromopentyl)phthalimide | |
CAS RN |
954-81-4 | |
| Record name | N-(5-Bromopentyl)phthalimide | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000954814 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 954-81-4 | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=83526 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | N-(5-Bromopentyl)phthalimide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90241824 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-bromopentyl)-2,3-dihydro-1H-isoindole-1,3-dione | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Synthesis routes and methods III
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![Bicyclo[2.2.1]heptan-2-amine](/img/structure/B1266531.png)
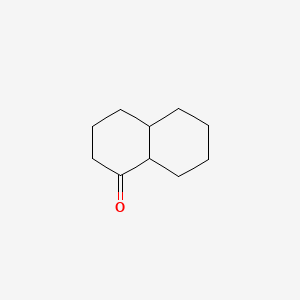
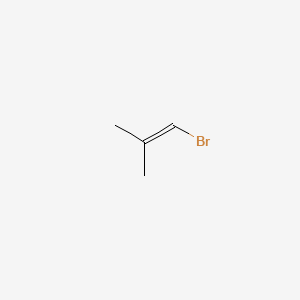
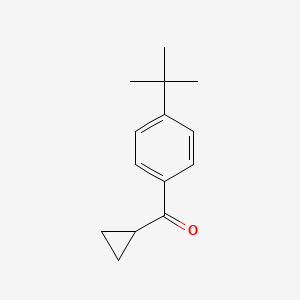
![8-Benzyl-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B1266537.png)
